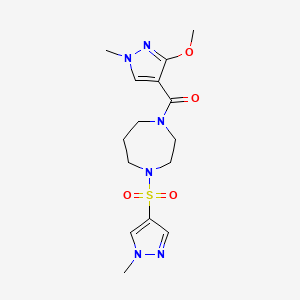
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
説明
The compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone” is a structurally complex molecule featuring two pyrazole rings, a diazepane backbone, and a sulfonyl group. Its molecular formula is C₁₄H₂₁N₆O₄S, with a calculated molecular weight of ~369.4 g/mol. Key structural elements include:
- 1,4-Diazepane ring: A seven-membered nitrogen-containing ring, offering conformational flexibility that may improve target engagement compared to rigid scaffolds.
- Sulfonyl-linked pyrazole: The sulfonyl group (-SO₂-) enhances polarity, aiding solubility and enabling hydrogen-bonding interactions common in enzyme inhibitors or receptor antagonists.
特性
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O4S/c1-18-10-12(9-16-18)26(23,24)21-6-4-5-20(7-8-21)15(22)13-11-19(2)17-14(13)25-3/h9-11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVTUBCZPZVRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone , hereafter referred to as Compound A , is a novel pyrazole derivative that has garnered interest for its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
Compound A features a complex structure that includes two pyrazole rings and a diazepane moiety. The presence of methoxy and sulfonyl groups enhances its solubility and bioavailability. The molecular formula is with a molecular weight of approximately 397.46 g/mol.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated promising in vitro activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Compound A has been evaluated for its anticancer properties in various studies. A related pyrazole derivative showed notable antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-436) and lung cancer (A549). The IC50 values for these compounds ranged from 2.57 µM to 10.70 µM, indicating potent activity compared to standard chemotherapeutics like Olaparib .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-436 | 2.57 |
| Compound B | A549 | 8.90 |
| Olaparib | MDA-MB-436 | 10.70 |
Antimalarial Activity
The antimalarial potential of pyrazole derivatives has also been explored. In vitro studies showed that certain analogues exhibited significant activity against Plasmodium falciparum, with some compounds demonstrating IC50 values as low as 100 nM . This suggests that modifications in the pyrazole structure can enhance antimalarial efficacy.
The biological activity of Compound A can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazole derivatives often act as enzyme inhibitors, disrupting metabolic pathways in pathogens.
- Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives increase ROS levels in cancer cells, contributing to their cytotoxic effects.
Case Study 1: Anticancer Efficacy
A study conducted on the antiproliferative effects of pyrazole derivatives involved testing multiple compounds against various cancer cell lines. Compound A was found to inhibit cell growth significantly more than the control group, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, several pyrazole derivatives were synthesized and tested against bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to traditional antibiotics .
類似化合物との比較
Thiadiazole Derivative
A closely related compound, (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone (), shares the sulfonyl-diazepane core but replaces the methoxy-pyrazole with a 4-propyl-1,2,3-thiadiazole group. Key differences include:
Pyrazole-Thiophene Hybrids
Compounds like (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) () feature pyrazole linked to thiophene derivatives. Unlike the target compound’s diazepane-sulfonyl motif, these hybrids prioritize thiophene-based aromaticity and cyano/amino groups, which enhance π-π stacking and hydrogen-bonding capabilities. Such structural differences suggest divergent biological targets, possibly favoring kinase or nucleic acid interactions .
Bis-Pyrazole Antimicrobial Agents
describes bis-pyrazole derivatives (e.g., 4a–c, 9a,b) with demonstrated antimicrobial activity. These compounds utilize α,β-unsaturated ketones and cyanothioacetamide-derived side chains, contrasting with the target compound’s sulfonyl-diazepane architecture. The diazepane ring’s flexibility may confer broader target compatibility compared to rigid bis-pyrazole scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


